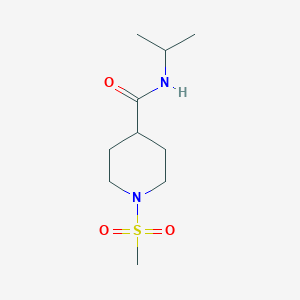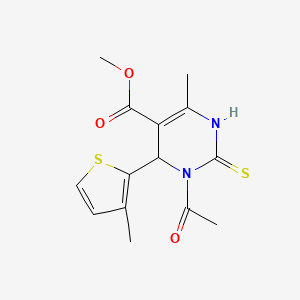![molecular formula C17H23N3O2 B4061948 1-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide](/img/structure/B4061948.png)
1-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide
Vue d'ensemble
Description
1-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI is a proline-based compound that acts as a potent inhibitor of prolyl hydroxylases (PHDs), which are enzymes that play a crucial role in the regulation of hypoxia-inducible factor (HIF) and other cellular processes.
Applications De Recherche Scientifique
Carbon Monoxide Source in Palladium-Catalyzed Aminocarbonylations
Dimethylformamide (DMF) acts as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of aryl bromides, demonstrating a method for generating dimethylamides. This process highlights the utility of dimethylamine derivatives in facilitating carbonylation reactions, which could extend to the use of "1-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide" in similar contexts (Wan, Alterman, Larhed, & Hallberg, 2002).
Synthesis of Aib-Pro Endothiopeptides
The synthesis of endothiopeptides via the "Azirine/Oxazolone Approach" illustrates the utility of specific amino acid derivatives in generating structurally complex peptides. This methodology could be relevant for designing synthetic routes involving "1-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide" to produce novel peptides (Budzowski, Budzowski, Linden, & Heimgartner, 2008).
Enantioselective Reduction of β-Amino Ketones
The engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones to produce chiral γ-amino alcohols showcases the significance of modifying amino compounds for achieving high enantioselectivity in reductions. This process emphasizes the potential for derivatives like "1-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide" in enantioselective catalysis (Zhang, Chen, Chi, Feng, Wu, & Zhu, 2015).
Synthesis and Anticancer Activities of Prolinamides
Prolinamides, including those synthesized from N-(4′-substituted phenyl)-L-prolinamides, exhibit a range of biological properties, including antimicrobial and cytotoxic activities. The synthetic versatility and biological relevance of prolinamide derivatives highlight the potential for "1-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide" in the development of bioactive compounds (Osinubi, Izunobi, Bao, Asekun, Kong, Gui, & Familoni, 2020).
Catalysis in Asymmetric Reactions
L-prolinamide derivatives have been utilized as catalysts for asymmetric reactions, such as the direct aldol reaction of 4-nitrobenzaldehyde with acetone, yielding moderate to high enantioselectivities. This application underscores the potential of "1-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide" in asymmetric catalysis, offering pathways for synthesizing chiral compounds with high specificity (Tang, Jiang, Cui, Gong, Mi, Jiang, & Wu, 2004).
Propriétés
IUPAC Name |
(2S)-1-[2-(dimethylamino)-1,3-dihydroindene-2-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19(2)17(10-12-6-3-4-7-13(12)11-17)16(22)20-9-5-8-14(20)15(18)21/h3-4,6-7,14H,5,8-11H2,1-2H3,(H2,18,21)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVBOSSIGHTJEC-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)C(=O)N3CCCC3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1(CC2=CC=CC=C2C1)C(=O)N3CCC[C@H]3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4061872.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4061883.png)
![N-methyl-5-[(8-quinolinyloxy)methyl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4061885.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4061892.png)
![N-ethyl-2-(methylamino)-N-[(2E)-3-phenylprop-2-en-1-yl]nicotinamide](/img/structure/B4061909.png)
![1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4061910.png)
![3-bromo-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4061916.png)


![2-{4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyrimidine](/img/structure/B4061923.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B4061924.png)
![1-ethyl-6-fluoro-7-[4-({[4-(methoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4061932.png)

![4-(3-methylbutyl)-3-(2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2-oxoethyl)-2-piperazinone](/img/structure/B4061938.png)